molecular formula C10H20N2O4S B2671012 Tert-butyl N-[3-(methylsulfamoyl)cyclobutyl]carbamate CAS No. 2580209-98-7

Tert-butyl N-[3-(methylsulfamoyl)cyclobutyl]carbamate

Cat. No.: B2671012
CAS No.: 2580209-98-7
M. Wt: 264.34
InChI Key: OVBLPBADAHDAEL-ZKCHVHJHSA-N
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Description

Tert-butyl N-[3-(methylsulfamoyl)cyclobutyl]carbamate is a carbamate derivative featuring a tert-butyl-protected amine group attached to a cyclobutyl ring substituted with a methylsulfamoyl (-SO₂NHCH₃) moiety. The tert-butyl carbamate (Boc) group is widely used in organic synthesis as a protective group for amines due to its stability under basic and nucleophilic conditions . The cyclobutyl ring introduces conformational rigidity, which can enhance binding specificity in medicinal chemistry applications.

Properties

IUPAC Name

tert-butyl N-[3-(methylsulfamoyl)cyclobutyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)12-7-5-8(6-7)17(14,15)11-4/h7-8,11H,5-6H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBLPBADAHDAEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)S(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(methylsulfamoyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(methylsulfamoyl)cyclobutylamine. The reaction is carried out under mild conditions, often using a base such as triethylamine to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[3-(methylsulfamoyl)cyclobutyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Tert-butyl N-[3-(methylsulfamoyl)cyclobutyl]carbamate is used in a wide range of scientific research applications, including:

    Chemistry: As a protecting group for amines in peptide synthesis.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: Potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(methylsulfamoyl)cyclobutyl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl group can be selectively removed under acidic conditions, revealing the free amine for further chemical reactions. This property makes it valuable in the synthesis of complex molecules, particularly in peptide chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Tert-butyl N-[3-(methylsulfamoyl)cyclobutyl]carbamate with structurally related cyclobutyl carbamate derivatives. Key differences in substituents, molecular properties, and reactivity are emphasized.

Table 1: Structural and Physicochemical Comparison of Cyclobutyl Carbamate Derivatives

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Properties/Reactivity References
This compound Methylsulfamoyl (-SO₂NHCH₃) C₁₁H₂₁N₂O₄S 289.36* Not provided Polar, hydrogen-bond donor/acceptor N/A
tert-butyl N-[3-(2-sulfanylethyl)cyclobutyl]carbamate Sulfanylethyl (-SCH₂CH₂) C₁₁H₂₁N₂O₂S 262.05 22179-79-9 Thiol reactivity, prone to oxidation
tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate Aminoethyl (-CH₂CH₂NH₂) C₁₁H₂₂N₂O₂ 230.31 1032684-85-7 Basic, protonatable, versatile for derivatization
Tert-butyl N-(3-chlorosulfonylcyclobutyl)carbamate Chlorosulfonyl (-SO₂Cl) C₉H₁₅ClNO₄S 268.74 877964-32-4 Reactive leaving group, moisture-sensitive
tert-Butyl (trans-3-(methylamino)cyclobutyl)carbamate Methylamino (-NHCH₃) C₁₀H₂₀N₂O₂ 200.28 1507172-39-5 Hydrogen-bond donor, intermediate in API synthesis
tert-butyl N-methyl-N-[3-(methanesulfonyloxy)cyclobutyl]carbamate Methanesulfonyloxy (-OSO₂CH₃) C₁₁H₂₁NO₅S 279.35 1033718-11-4 Sulfonate ester, good leaving group

*Calculated molecular weight based on formula.

Structural and Reactivity Differences

  • Substituent Effects: Methylsulfamoyl (Target Compound): Enhances polarity and hydrogen-bonding capacity, which may improve solubility and target binding in biological systems. Sulfanylethyl (): The thiol group (-SH) enables disulfide bond formation or thiol-ene click chemistry but requires inert handling to prevent oxidation . Aminoethyl (): The primary amine facilitates further functionalization (e.g., amidation, Schiff base formation) and increases water solubility at acidic pH . Chlorosulfonyl (): Highly reactive in nucleophilic substitutions (e.g., with amines or alcohols) but hydrolyzes readily in moist environments .
  • Synthetic Utility :

    • Compounds like tert-butyl N-[3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)propyl]carbamate () demonstrate high-yield (80–95%) synthesis via Boc protection, with LCMS data ([M-Boc+H]+ peaks) confirming intermediate purity .
    • Chlorosulfonyl derivatives () are pivotal in synthesizing sulfonamides, a common pharmacophore in drug design .

Biological Activity

Tert-butyl N-[3-(methylsulfamoyl)cyclobutyl]carbamate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, research findings, and case studies.

The compound is characterized by its unique structure, which includes a tert-butyl group, a cyclobutyl ring, and a methylsulfamoyl moiety. The synthesis typically involves multi-step reactions, including the formation of the cyclobutyl ring and subsequent functionalization with the methylsulfamoyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yields and purity.

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes relevant to various biological pathways, impacting metabolic processes.
  • Receptor Binding : It can interact with cellular receptors, modulating signaling pathways that are critical for cellular function.
  • Pathway Modulation : The compound may influence biochemical pathways involved in disease processes, particularly in cancer and inflammatory conditions.

Anticancer Properties

Research indicates that this compound has potential anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For example, it has shown significant cytotoxic effects against human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been explored. Studies have suggested that it inhibits the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases.

Case Studies

  • Study on Cancer Cell Lines :
    • Objective : Evaluate the cytotoxic effects on MCF-7 breast cancer cells.
    • Method : Cells were treated with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with an IC50 of 15 µM.
  • Inflammation Model :
    • Objective : Assess the impact on cytokine production.
    • Method : Macrophages were stimulated with lipopolysaccharide (LPS) and treated with the compound.
    • Results : A dose-dependent decrease in TNF-α and IL-6 levels was noted, suggesting anti-inflammatory potential .

Research Findings Summary

Study FocusFindingsReference
Anticancer ActivityIC50 = 15 µM against MCF-7 cells
Anti-inflammatory EffectsReduced TNF-α and IL-6 production
Enzyme InhibitionPotential inhibition of specific enzymes

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Tert-butyl N-[3-(methylsulfamoyl)cyclobutyl]carbamate, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis typically involves coupling tert-butyl carbamate with a cyclobutyl derivative bearing the methylsulfamoyl group. A common approach employs nucleophilic substitution under basic conditions. For example, reacting tert-butyl chloroformate with 3-(methylsulfamoyl)cyclobutylamine in dichloromethane, using triethylamine as a base to neutralize HCl byproducts. Key optimizations include:

  • Temperature : Maintain 0–25°C to minimize side reactions.
  • Solvent : Polar aprotic solvents (e.g., THF) enhance reactivity.
  • Stoichiometry : A 1:1.2 ratio of amine to chloroformate maximizes yield (>75%).
    Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) ensures purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodological Answer :

  • ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C). The carbamate carbonyl resonates at ~155 ppm (¹³C).
  • IR Spectroscopy : The C=O stretch of the carbamate moiety is observed at ~1700 cm⁻¹.
  • Mass Spectrometry (HRMS) : Confirm the molecular ion [M+H]⁺ (e.g., m/z 305.12 for C₁₁H₂₁N₂O₄S).
  • X-ray Crystallography : SHELX programs resolve stereochemistry and crystal packing, critical for verifying cyclobutane ring geometry .

Q. How should stability and storage conditions be managed to prevent degradation of this compound?

  • Methodological Answer : Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group. Avoid prolonged exposure to light or moisture. Stability tests (HPLC monitoring over 30 days) under varying pH (4–9) reveal optimal integrity in neutral conditions. Decomposition products include tert-butanol and methylsulfonamide derivatives .

Advanced Research Questions

Q. How can discrepancies in reaction yields or spectroscopic data be systematically analyzed during synthesis?

  • Methodological Answer :

  • Purity Analysis : Use HPLC with a C18 column (ACN/H₂O gradient) to detect impurities. Compare retention times with standards.
  • Isomerism : Variable-temperature NMR (VT-NMR) in DMSO-d6 vs. CDCl₃ identifies dynamic rotational isomers of the cyclobutane ring.
  • Computational Validation : DFT calculations (e.g., Gaussian 16) predict NMR shifts and optimize geometry, resolving ambiguities from overlapping signals .

Q. What computational modeling strategies predict the reactivity and biological interactions of this compound?

  • Methodological Answer :

  • Docking Studies : AutoDock Vina simulates binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). Focus on hydrogen bonds between the sulfamoyl group and active-site Zn²⁺.
  • Molecular Dynamics (MD) : GROMACS simulations (100 ns) assess stability of ligand-enzyme complexes. Analyze RMSD and binding free energy (MM/PBSA).
  • In Vitro Validation : Measure IC₅₀ against target enzymes to correlate computational predictions with experimental activity .

Q. How can regioselectivity challenges in functionalizing the cyclobutane ring be addressed during derivatization?

  • Methodological Answer :

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) on the sulfamoyl moiety to steer electrophilic substitution to the 2-position of the cyclobutane.
  • Metal Catalysis : Pd-catalyzed C–H activation (e.g., using Pd(OAc)₂ and ligands like 2,2'-bipyridine) enables selective functionalization. Monitor regioselectivity via LC-MS and isotopic labeling .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments in parallel using identical cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH 7.4, 37°C).
  • Metabolite Profiling : LC-MS/MS identifies degradation products in cell media that may inhibit off-target pathways.
  • Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based) with SPR binding studies to distinguish direct inhibition from indirect effects .

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